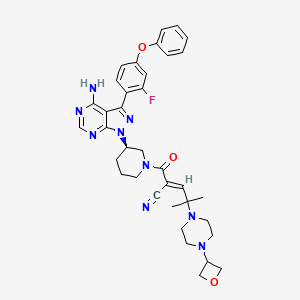

Rilzabrutinib, (Z)-

Description

Properties

CAS No. |

1575596-29-0 |

|---|---|

Molecular Formula |

C36H40FN9O3 |

Molecular Weight |

665.8 g/mol |

IUPAC Name |

(Z)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile |

InChI |

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18-/t25-/m1/s1 |

InChI Key |

LCFFREMLXLZNHE-IURUZKCNSA-N |

Isomeric SMILES |

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 |

Canonical SMILES |

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 |

Other CAS No. |

1575591-66-0 |

Origin of Product |

United States |

Mechanistic Insights into Rilzabrutinib S Immunomodulatory Actions

Molecular Basis of BTK Inhibition by Rilzabrutinib

Reversible Covalent Binding Dynamics and Specificity to BTK

Rilzabrutinib is distinguished by its novel reversible covalent binding mechanism. patsnap.comaai.orgfrontiersin.org It forms a covalent bond with a specific cysteine residue (Cys481) within the active site of the BTK enzyme. aai.orgfrontiersin.orgashpublications.org This covalent interaction contributes to its high selectivity and potent inhibition. aai.orgfrontiersin.org However, unlike irreversible inhibitors, this bond is designed to be reversible. aai.orgresearchgate.net This unique characteristic, termed "TAILORED COVALENCY®" by its developers, allows for a durable engagement with the BTK target, leading to a long residence time and sustained pharmacodynamic effects, even with a short systemic half-life. aai.orgsanofi.comresearchgate.net The reversibility of the covalent bond is a key feature, as it allows for a tailored residence time and is governed by the natural degradation and resynthesis of the BTK protein itself. aai.orgaai.org This dual mechanism, combining both non-covalent and reversible covalent interactions, enhances the specificity of rilzabrutinib for BTK, minimizing interactions with other kinases. researchgate.netresearchgate.net

Differentiation from Irreversible BTK Inhibitors in Target Engagement and Off-Target Effects

The primary distinction between rilzabrutinib and first-generation, irreversible BTK inhibitors like ibrutinib (B1684441) lies in the nature of their binding and the resulting off-target effect profile. allergylosangeles.comashpublications.orgashpublications.org Irreversible inhibitors form a permanent covalent bond with BTK, which can lead to prolonged inhibition that is only resolved through the synthesis of new enzyme. aai.org This permanent modification can also occur with other kinases that have a similar cysteine residue, leading to off-target effects. aai.org For instance, ibrutinib has been associated with an increased risk of bleeding due to off-target inhibition of molecules involved in platelet aggregation and has also been shown to affect PI3K-Akt signaling, potentially explaining observed cardiac-related adverse events. aai.orgashpublications.org

In contrast, rilzabrutinib's reversible covalent binding is designed to reduce the risk of such off-target effects. ashpublications.orgallergylosangeles.comsanofi.com Its high selectivity for BTK minimizes the inhibition of other kinases, such as those in the TEC and EGFR families. frontiersin.org Preclinical studies have shown that rilzabrutinib does not interfere with normal platelet aggregation. ashpublications.orgnih.gov This improved selectivity and the reversible nature of its binding are thought to contribute to a more favorable safety profile, with a lower potential for the adverse effects associated with irreversible BTK inhibitors. aai.orgnih.govfirstwordpharma.com

Table 1: Comparison of Rilzabrutinib and Ibrutinib

| Feature | Rilzabrutinib | Ibrutinib |

|---|---|---|

| Binding to BTK | Reversible covalent patsnap.comaai.org | Irreversible covalent ashpublications.orgashpublications.org |

| Selectivity | High aai.orgashpublications.org | Less selective aai.orgfrontiersin.org |

| Off-Target Effects | Reduced risk allergylosangeles.comsanofi.com | Known off-target effects (e.g., on platelets, EGFR) aai.orgashpublications.orgfrontiersin.org |

| Platelet Function | Does not alter platelet aggregation ashpublications.orgnih.gov | Can inhibit platelet function aai.orgashpublications.org |

| Reversibility | Fully reversible aai.org | Minimal reversibility aai.org |

Impact on Adaptive Immune Responses

Modulation of B-Cell Receptor Signaling Pathways

BTK is an essential signaling component downstream of the B-cell receptor (BCR). allergylosangeles.comashpublications.orgdelveinsight.com Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. researchgate.net Activated BTK, in turn, triggers downstream pathways, including the PI3K/AKT pathway, which are critical for B-cell survival, proliferation, and differentiation. researchgate.net Rilzabrutinib, by inhibiting BTK, effectively disrupts these BCR signaling pathways. patsnap.comresearchgate.netdrugdiscoverytrends.com This inhibition prevents the downstream signaling events that are necessary for B-cell activation and function. patsnap.comresearchgate.net

Effects on B-Cell Activation and Proliferation

By blocking the BCR signaling cascade, rilzabrutinib effectively inhibits the activation and proliferation of B-cells. patsnap.comaai.orgnih.gov This is a key aspect of its immunomodulatory action, particularly in the context of autoimmune diseases where aberrant B-cell activity is a central pathological feature. patsnap.com Preclinical studies have demonstrated that rilzabrutinib can inhibit BCR-dependent B-cell proliferation. nih.gov Importantly, this inhibition of B-cell activation is achieved without causing B-cell depletion or cytotoxicity. frontiersin.org

Suppression of Autoantibody Production and Formation

A direct consequence of inhibiting B-cell activation and differentiation is the suppression of antibody production. ashpublications.orgnih.gov In autoimmune diseases, B-cells produce autoantibodies that target the body's own tissues, leading to inflammation and damage. ashpublications.org Rilzabrutinib's mechanism of action includes the ability to reduce the production of these pathogenic autoantibodies. aai.orgashpublications.orgnih.gov By disrupting B-cell maturation and function, rilzabrutinib helps to decrease the levels of autoantibodies, thereby addressing a fundamental cause of many autoimmune conditions. ashpublications.orgnih.govresearchgate.net Preclinical research has shown that rilzabrutinib can inhibit both T-dependent and T-independent antibody production, with demonstrated inhibition of IgG and IgM production in vitro. nih.gov

Table 2: Rilzabrutinib's Effect on In Vitro Antibody Production

| Antibody Type | Stimulation Method | IC50 (nM) |

|---|---|---|

| IgG | T cell-dependent (anti-CD40 + IL-21) | 20 ± 20 nih.gov |

| IgM | T cell-dependent (anti-CD40 + IL-21) | 800 ± 1000 nih.gov |

Influence on Innate Immune Fc-Receptor Mediated Responses

Rilzabrutinib demonstrates significant effects on the signaling pathways of Fc receptors (FcR), which are pivotal in the activation of innate immune cells. researchgate.net

Inhibition of FcγR-Driven Phagocytosis by Macrophages

Rilzabrutinib effectively inhibits the Fc gamma receptor (FcγR)-mediated signaling cascade in macrophages. researchgate.netnih.gov This process is central to the destruction of antibody-coated cells, a key pathological feature in several autoimmune disorders. researchgate.netresearchgate.net By blocking BTK, rilzabrutinib prevents the downstream signaling that leads to the engulfment and elimination of these opsonized cells by macrophages in the spleen and liver. nih.govresearchgate.net This mechanism is particularly relevant in conditions like immune thrombocytopenia (ITP), where it reduces the destruction of antibody-coated platelets. researchgate.netbjh.be Preclinical studies have shown that rilzabrutinib can decrease autoantibody-mediated FcγR signaling both in laboratory settings and in living organisms. researchgate.netnih.govnih.gov For instance, in a mouse model of ITP, rilzabrutinib treatment led to a reduction in platelet loss. researchgate.netnih.govnih.gov Furthermore, in vitro studies with human monocytes demonstrated that rilzabrutinib potently inhibits FcγR-mediated stimulation, as measured by the production of tumor necrosis factor-alpha (TNF-α), with a reported IC₅₀ of 56 ± 45 nM. nih.gov

Modulation of FcεR-Dependent Immune Mechanisms in Basophils and Mast Cells

Rilzabrutinib also modulates immune responses mediated by the high-affinity IgE receptor (FcεRI). nih.govallergylosangeles.com BTK is a key component of the signaling pathway activated upon the cross-linking of FcεRI on the surface of mast cells and basophils by IgE antibodies. allergylosangeles.com Inhibition of BTK by rilzabrutinib disrupts this cascade, leading to a reduction in the degranulation of these cells and the subsequent release of histamine (B1213489) and other pro-inflammatory mediators. researchgate.netallergylosangeles.com This mechanism is central to its potential therapeutic effects in allergic conditions like chronic spontaneous urticaria (CSU). allergylosangeles.com Preclinical data have confirmed that rilzabrutinib inhibits IgE-mediated, FcεR-dependent immune mechanisms in human basophils and in mouse models dependent on mast cells. researchgate.netnih.govnih.govdntb.gov.ua

Broader Effects on Inflammatory Pathways and Immune Cell Activation

Beyond its influence on Fc receptor signaling, rilzabrutinib exhibits broader anti-inflammatory effects by modulating the activity of various immune cells and the production of inflammatory molecules.

Anti-Inflammatory Effects on Macrophages, Neutrophils, and Mast Cells

Rilzabrutinib has been shown to inhibit the inflammatory activities of several innate immune cells, including macrophages, neutrophils, and mast cells, without causing cell death. nih.govnih.gov This targeted suppression of cellular activities is a key feature of its mechanism, allowing for the modulation of inflammatory responses without depleting these essential immune cells. frontiersin.org The anti-inflammatory effects are rapid and sustained. ashpublications.org In preclinical models, rilzabrutinib has demonstrated the ability to reduce inflammation in various contexts. delveinsight.com For example, it showed rapid and significant anti-inflammatory effects in a rat model of Arthus reaction. delveinsight.com

Impact on Inflammatory Cytokine and Mediator Production

By inhibiting BTK, rilzabrutinib effectively reduces the production of pro-inflammatory cytokines and other mediators by immune cells. researchgate.net BTK is involved in the signaling pathways that lead to the synthesis of various inflammatory molecules. Rilzabrutinib's inhibition of FcγR activation in myeloid cells curtails the generation of pro-inflammatory cytokines. researchgate.net Similarly, by blocking FcεRI signaling, it prevents the release of histamine, leukotrienes, and prostaglandins (B1171923) from mast cells. In a study involving patients with chronic spontaneous urticaria, treatment with rilzabrutinib led to a reduction in biomarkers associated with disease activity and itch, such as soluble Mas-related G-protein coupled receptor X2 (sMRGPRX2) and interleukin-31 (IL-31). sanofimedical.com

Preservation of Platelet Function and Aggregation

A distinguishing feature of rilzabrutinib compared to some other BTK inhibitors is its preservation of normal platelet function. nih.govfirstwordpharma.com While platelets do express BTK, alternative signaling pathways exist that can maintain normal platelet aggregation and thrombus formation. nih.gov Unlike irreversible BTK inhibitors which can interfere with platelet function and increase bleeding risk, rilzabrutinib has been shown not to alter platelet aggregation at clinically relevant concentrations. physiology.orgashpublications.org

Studies have shown that rilzabrutinib does not inhibit platelet aggregation stimulated by agonists like ADP, TRAP-6, or arachidonic acid. nih.govnih.gov However, it does inhibit platelet aggregation stimulated by collagen and ristocetin (B1679390) in a dose-dependent manner. nih.govnih.gov Specifically, at a concentration of 0.5 μM, rilzabrutinib significantly suppressed platelet aggregation induced by low-dose collagen and ristocetin by over 90%. nih.govnih.gov Despite this, it has been noted that rilzabrutinib did not significantly affect the hemostatic function of platelets as measured by in vitro bleeding time at concentrations that inhibit GPVI-dependent platelet aggregation. physiology.orgnih.gov This suggests a favorable profile regarding bleeding risk. nih.govnih.gov

Table 1: Effects of Rilzabrutinib on Platelet Aggregation

| Stimulus | Rilzabrutinib Concentration | Inhibition of Platelet Aggregation | Reference |

|---|---|---|---|

| Low-dose Collagen | 0.5 µM | >90% | nih.govnih.gov |

| Ristocetin | 0.5 µM | >90% | nih.govnih.gov |

| ADP | 0.5 µM | No inhibition | nih.govnih.gov |

| TRAP-6 | 0.5 µM | No inhibition | nih.govnih.gov |

| Arachidonic Acid | 0.5 µM | No inhibition | nih.govnih.gov |

| Atherosclerotic Plaque | 0.16 µM (IC₅₀) | 50% | nih.govnih.gov |

Preclinical Research and Translational Studies of Rilzabrutinib

In Vitro Pharmacodynamic Characterization

BTK Enzyme and Cellular Activity Assessments

Rilzabrutinib demonstrates potent inhibition of the BTK enzyme. nih.gov In biochemical assays, rilzabrutinib exhibits a half-maximal inhibitory concentration (IC50) of 1.3 ± 0.5 nM for BTK. nih.govmedchemexpress.com This inhibition is influenced by ATP concentrations, with IC50 values of 1.3 ± 0.5 nM, 3.1 ± 0.7 nM, and 9.8 ± 0.7 nM at ATP concentrations of 16, 160, and 800 µM, respectively. nih.gov

Cellular assays confirm rilzabrutinib's activity. It inhibits B-cell receptor (BCR)-induced human B-cell proliferation with an IC50 of 5 ± 2.4 nM. nih.govmedchemexpress.com Furthermore, it inhibits the expression of the activation marker CD69 on B cells with an IC50 of 126 ± 32 nM. nih.gov Rilzabrutinib also effectively inhibits both T-cell dependent and independent antibody production. It inhibits IgG production with an IC50 of 20 ± 20 nM and IgM production with an IC50 of 800 ± 1000 nM in T-cell dependent pathways. nih.gov In T-cell independent pathways, it inhibits IgG and IgM production with IC50 values of 50 ± 90 nM and 1 ± 1 nM (via CpG stimulation), and 300 ± 600 nM and 200 ± 600 nM (via TNP-LPS stimulation), respectively. nih.gov

Interactive Data Table: In Vitro Activity of Rilzabrutinib

| Parameter | Assay Type | IC50 Value (nM) |

|---|---|---|

| BTK Enzyme Inhibition | Biochemical | 1.3 ± 0.5 |

| B-cell Proliferation | Cellular (BCR-induced) | 5 ± 2.4 |

| B-cell Activation (CD69) | Cellular | 126 ± 32 |

| IgG Production | T-cell Dependent | 20 ± 20 |

| IgM Production | T-cell Dependent | 800 ± 1000 |

| IgG Production | T-cell Independent (CpG) | 50 ± 90 |

| IgM Production | T-cell Independent (CpG) | 1 ± 1 |

| IgG Production | T-cell Independent (TNP-LPS) | 300 ± 600 |

| IgM Production | T-cell Independent (TNP-LPS) | 200 ± 600 |

Target Occupancy and Residence Time Analysis in Cellular Systems

Rilzabrutinib is characterized by its reversible covalent binding to BTK, which leads to a long residence time on the target. nih.govnih.gov This durable binding is a key feature of the compound. researchgate.net In vitro studies using a human B-cell line (Ramos cells) demonstrated that rilzabrutinib potently binds to BTK, achieving an IC50 for BTK occupancy of 8 ± 2 nM. nih.gov

Washout experiments have confirmed the slow off-rate of rilzabrutinib from BTK. nih.gov In Ramos B cells, 72% of BTK occupancy was maintained 18 hours after the compound was removed. nih.gov Similarly, in peripheral blood mononuclear cells (PBMCs), rilzabrutinib maintained 79% ± 2% BTK occupancy at 18 hours post-washout. nih.govmedchemexpress.comresearchgate.net Biochemically, rilzabrutinib exhibits a fast on-rate of 5.1 ± 2.1 × 10^4 per molar per second and a slow off-rate of 1.2 ± 0.1 × 10^−6 per second. nih.gov This results in sustained BTK occupancy, diminishing only modestly from 95% ± 1% at 1 hour to 85% ± 2% at 24 hours. nih.gov In vivo studies in rats have also confirmed high and sustained BTK occupancy even when plasma concentrations of the drug are low. mdpi.comenzymlogic.com

Cellular Selectivity and Assessment of Non-BTK Dependent Pathways

Rilzabrutinib exhibits a high degree of selectivity for BTK. nih.gov In a screening of 251 kinases, rilzabrutinib at a concentration of 1 µM demonstrated over 90% inhibition of only six kinases: BTK, receptor-like kinase (RLK), tyrosine protein kinase TEC, bone marrow tyrosine kinase on chromosome X (BMX), and B-cell lymphocyte kinase (BLK), and ERBB4. nih.govresearchgate.net The IC50 values for these kinases were 1.3 ± 0.5 nM (BTK), 1.2 ± 0.3 nM (RLK), 0.8 ± 0.1 nM (TEC), 1.0 ± 0.1 nM (BMX), and 6.3 ± 0.7 nM (BLK). nih.gov

To assess off-target effects, rilzabrutinib was tested in various non-BTK-dependent cellular pathways. nih.gov It showed no evidence of cytotoxicity in non-BTK-expressing cell lines such as the HCT-116 colorectal carcinoma cell line. nih.govoup.com Rilzabrutinib demonstrated weak activation of T cells and did not inhibit antibody-dependent cell-mediated cytotoxicity (ADCC). nih.gov Furthermore, it did not interfere with EGFR signaling or normal platelet aggregation. nih.govfrontiersin.orgmdpi.com This selectivity is attributed to its reversible covalent binding mechanism, which minimizes off-target protein modification. researchgate.net

In Vivo Disease Models

Immune Thrombocytopenia Models (e.g., Anti-CD41 Induced Mouse Model)

In preclinical models of immune thrombocytopenia (ITP), rilzabrutinib has demonstrated significant efficacy. delveinsight.com In an anti-CD41-induced ITP mouse model, oral administration of rilzabrutinib resulted in a dose-dependent reduction in platelet loss. nih.govdelveinsight.comashpublications.org This effect is attributed to the inhibition of autoantibody-mediated Fc-gamma receptor (FcγR) signaling in macrophages, which reduces platelet destruction, and the inhibition of B-cell activation, which can decrease the production of autoantibodies. frontiersin.orgdelveinsight.comashpublications.org

Autoimmune Arthritis Models (e.g., Collagen-Induced Arthritis in Rats)

Rilzabrutinib has shown potent anti-inflammatory effects in rodent models of arthritis. nih.govresearchgate.net In a rat model of collagen-induced arthritis (CIA), rilzabrutinib treatment led to a dose-dependent improvement in clinical scores and joint pathology. nih.govnih.govmdpi.com The compound effectively reversed and suppressed the progression of arthritis in these models. medchemexpress.com These findings are supported by the observation that rilzabrutinib reduces autoantibody-mediated FcγR signaling both in vitro and in vivo. nih.govmdpi.com

Autoantibody-Mediated Dermatological Disease Models (e.g., Canine Pemphigus Foliaceus)

Rilzabrutinib has been evaluated in canine pemphigus foliaceus (PF), the most prevalent autoimmune skin disease in dogs, which serves as a naturally occurring model for human pemphigus. researchgate.netresearchgate.net In studies, rilzabrutinib monotherapy led to rapid clinical improvements. nih.govnih.gov Anti-inflammatory effects were observed within two weeks of treatment, with all canine subjects achieving complete or substantial control of the disease. researchgate.netnih.govnih.govaai.org This rapid onset of action is a key observation from these preclinical studies. researchgate.net

In an open-label crossover study involving dogs with newly presenting pemphigus foliaceus, rilzabrutinib was administered as a monotherapy. nih.gov The treatment demonstrated efficacy, validating its potential in an authentic, spontaneous autoimmune disease model. oup.comdelveinsight.com The success in canines, a disease model analogous to the autoimmune blistering condition in humans, provided strong support for its investigation in human pemphigus. aai.org

| Significance | Validated rilzabrutinib's efficacy as a monotherapy in a spontaneous autoimmune disease model | oup.comdelveinsight.com |

Systemic Autoimmune Disease Models (e.g., Mouse Antibody-Induced Nephritis)

The efficacy of rilzabrutinib has been demonstrated in preclinical models of systemic autoimmune diseases that are mediated by autoantibodies. nih.gov Specifically, in a mouse model of antibody-induced nephritis, rilzabrutinib conferred protection on the kidneys. researchgate.netnih.govnih.govresearchgate.net This model is relevant for understanding the potential therapeutic effects in diseases like lupus nephritis. frontiersin.org The ability of rilzabrutinib to prevent IgG-mediated FcγR activation was illustrated in this rodent model. frontiersin.org The compound's protective effects in antibody-induced nephritis are part of a broader profile of activity in models of autoantibody-driven pathologies, which also includes the rat Arthus reaction and mouse immune thrombocytopenia. researchgate.netnih.govnih.gov

Table 2: Rilzabrutinib in Systemic Autoimmune Disease Models

| Model | Key Finding | Mechanism Implication | Source(s) |

|---|---|---|---|

| Mouse Antibody-Induced Nephritis | Demonstrated kidney protection | Inhibition of pathogenic IgG autoantibody signaling through FcγR pathways | researchgate.netnih.govnih.govfrontiersin.org |

| Rat Arthus Reaction | Blockade of the reaction | Reduction in autoantibody-mediated FcγR signaling | nih.govnih.gov |

| Mouse Immune Thrombocytopenia (ITP) | Reduction in platelet loss | Inhibition of FcγR-mediated phagocytosis of antibody-coated cells | researchgate.netfrontiersin.org |

Translational Linkages from Preclinical Data to Clinical Observations

The preclinical findings for rilzabrutinib provide a strong translational basis for its clinical investigation in human immune-mediated diseases. nih.govaai.org The mechanism of action, which involves the potent inhibition of Bruton's tyrosine kinase (BTK), is central to this linkage. doi.orgclinicaltrials.eu BTK is a critical signaling element in both adaptive and innate immune cells, including B cells, macrophages, neutrophils, and mast cells. nih.govnih.govdelveinsight.com

Preclinical studies demonstrated that rilzabrutinib inhibits the activation and inflammatory functions of these immune cells without causing cell death. nih.govnih.gov Specifically, it blocks B-cell receptor signaling, which is crucial for B-cell proliferation and the production of autoantibodies. doi.org Furthermore, rilzabrutinib inhibits Fc receptor (FcR) signaling pathways (FcγR and FcεR) in monocytes, macrophages, and mast cells. nih.govdelveinsight.comdoi.org This dual action is significant: it can potentially halt the inflammatory damage caused by existing autoantibodies via FcR blockade while also reducing the production of new pathogenic autoantibodies by inhibiting B cells. frontiersin.orgresearchgate.net

The efficacy observed in animal models translates directly to the pathophysiology of human diseases. aai.org For instance, the rapid clinical resolution in canine pemphigus foliaceus, a spontaneous autoantibody-mediated disease, provided a compelling proof-of-concept for investigating rilzabrutinib in human pemphigus vulgaris. researchgate.netaai.orgoup.com Similarly, the kidney protection seen in the mouse model of antibody-induced nephritis and the reduction of platelet loss in the mouse ITP model highlight its potential for human systemic autoimmune diseases driven by similar pathogenic mechanisms. nih.govfrontiersin.org These preclinical results, demonstrating rapid anti-inflammatory effects and the neutralization of autoantibody signaling, support the rationale for the clinical development of rilzabrutinib across a spectrum of immune-mediated conditions. nih.govaai.orgmdpi.com

Clinical Development and Efficacy of Rilzabrutinib Across Autoimmune and Inflammatory Conditions

Research Methodologies in Clinical Trials

The clinical development of rilzabrutinib has been characterized by rigorous research methodologies designed to assess its efficacy and safety in treating autoimmune and inflammatory conditions. These trials have employed established study designs and a comprehensive set of endpoints to measure clinical benefit.

Clinical trials for rilzabrutinib have utilized a variety of study designs to gather robust data. Early phase studies, such as the Phase 1/2 LUNA 2 trial, were often open-label to establish initial safety and efficacy. ashpublications.orgsanofimedical.com The pivotal LUNA 3 trial was a randomized, double-blind, placebo-controlled study, which is considered the gold standard for evaluating the efficacy of a new therapeutic agent. ashpublications.orgclinicaltrials.govsanofi.com This design helps to minimize bias by ensuring that neither the participants nor the investigators know who is receiving the active drug versus a placebo. clinicaltrials.gov

Following the blinded treatment period in studies like LUNA 3, an open-label extension (OLE) period was often included. clinicaltrials.govsanofi.com During the OLE, all participants, including those who were initially on placebo, have the option to receive rilzabrutinib. ascopost.com This design allows for the assessment of long-term efficacy and safety. sanofimedical.comashpublications.org The LUNA 3 study, for instance, included a 12- to 24-week double-blind treatment period followed by a 28-week open-label treatment period and a subsequent long-term extension. sanofi.comsanofi.com

The primary and secondary endpoints in rilzabrutinib clinical trials were carefully selected to provide a comprehensive assessment of its clinical benefit in autoimmune diseases like ITP.

The primary endpoint in the pivotal LUNA 3 trial was durable platelet response. sanofi.comsanofi.comclinicaltrialsarena.com This was stringently defined as achieving a platelet count of at least 50,000 per microliter for at least eight of the last twelve weeks of the 24-week blinded treatment period, without the need for rescue therapy. clinicaltrials.govsanofi.comclinicaltrialsarena.com This endpoint is critical in ITP research as it reflects a sustained and clinically meaningful improvement in platelet counts, which is the central goal of treatment.

Secondary endpoints were designed to capture a broader range of clinical benefits and included:

Platelet Response: The proportion of patients achieving a platelet count of ≥50,000/μL or a doubling of the baseline count to between 30,000 and <50,000/μL. sanofi.comashpublications.org

Time to Response: The time it took for patients to first achieve a platelet response. ashpublications.orgclinicaltrialsarena.com

Reduction in Bleeding Events: Measured using tools like the ITP-specific Bleeding Assessment Tool (IBLS), this endpoint assesses the real-world impact of treatment on a major complication of ITP. ashpublications.orgmedscape.comashpublications.org

Reduction in Rescue Medication Use: This measures the need for other ITP therapies to manage low platelet counts, indicating the effectiveness of the investigational drug in controlling the disease. sanofi.comnih.govashpublications.org

Quality of Life Measures: Assessed using validated questionnaires such as the ITP Patient Assessment Questionnaire (ITP-PAQ), these endpoints capture the patient's perspective on their physical and emotional well-being, including debilitating symptoms like fatigue. sanofi.comnih.govascopost.com

Study Designs (e.g., Randomized, Double-Blind, Placebo-Controlled, Open-Label Extension)

Efficacy in Immune Thrombocytopenia (ITP)

Rilzabrutinib has demonstrated significant efficacy in the treatment of ITP, a rare autoimmune disorder characterized by low platelet counts and an increased risk of bleeding. sanofi.commedscape.com The clinical trial program for rilzabrutinib in ITP has provided compelling evidence of its ability to improve platelet counts and other key clinical outcomes.

The Phase 1/2 LUNA 2 study provided the initial evidence of rilzabrutinib's efficacy in patients with heavily pretreated ITP. nih.govashpublications.org The study was conducted in two parts, with Part A focusing on dose-finding and Part B evaluating the durability of response. ashpublications.org

In this open-label study, rilzabrutinib demonstrated rapid and durable platelet responses. ashpublications.org Key findings from the LUNA 2 trial include:

A significant proportion of patients achieved the primary endpoint of platelet response, defined as two consecutive platelet counts of ≥50 x 10⁹/L and an increase of ≥20 x 10⁹/L from baseline without rescue therapy. nih.gov

In one analysis of the study, 40% of patients achieved a durable platelet response. nih.gov

The median time to the first platelet count of ≥50 x 10⁹/L was approximately 11.5 days. sanofimedical.com

Data from the long-term extension of the study showed that responders maintained their platelet response for a significant proportion of the time. patsnap.com

The study also showed a reduction in platelet variability, as measured by the Platelet Variability Index (PVI), in patients who responded to rilzabrutinib. ehaweb.org

These promising results from the LUNA 2 study provided the foundation for advancing rilzabrutinib into Phase 3 development.

The pivotal Phase 3 LUNA 3 study was a randomized, placebo-controlled trial that enrolled adult patients with persistent or chronic ITP who had been refractory to prior therapies. sanofi.com The study met its primary endpoint, demonstrating a statistically significant and clinically meaningful benefit of rilzabrutinib over placebo. sanofi.com

Key Efficacy Outcomes from the LUNA 3 Study:

| Endpoint | Rilzabrutinib | Placebo | p-value |

| Durable Platelet Response | 23% | 0% | <0.0001 |

| Overall Platelet Response | 65% | 33% | Not Reported |

Data sourced from multiple reports of the LUNA 3 trial results. sanofi.comclinicaltrialsarena.com

Beyond the primary endpoint, the LUNA 3 study also demonstrated significant improvements in several key secondary endpoints, underscoring the broad clinical benefit of rilzabrutinib. These included a reduction in bleeding events and a decreased need for rescue therapies. sanofi.comashpublications.org

A critical goal of ITP treatment is to reduce the risk of bleeding. The LUNA 3 study demonstrated that rilzabrutinib significantly reduced bleeding events compared to placebo. sanofi.commedscape.com This was measured by a statistically significant improvement in the ITP Bleeding Score at week 25 for patients receiving rilzabrutinib. ashpublications.orgmedscape.com

Furthermore, rilzabrutinib significantly reduced the need for rescue therapies by 52% compared to placebo. sanofi.comclinicaltrialsarena.com This indicates that rilzabrutinib provided better disease control, allowing patients to rely less on other medications to manage their ITP. nih.gov

Improvements in Patient-Reported Outcomes

In a pivotal Phase 3 study (LUNA 3) for immune thrombocytopenia (ITP), patients receiving rilzabrutinib reported clinically meaningful improvements in physical fatigue. sanofi.com Specifically, the Immune Thrombocytopenic Purpura Patient Assessment Questionnaire (ITP-PAQ) Item 10 score, which measures physical fatigue, showed a least squares mean change of 8.0 from baseline at week 13 for the rilzabrutinib group, compared to -0.1 for the placebo group. sanofi.com This improvement in fatigue was sustained through week 25 and was observed even in patients who did not achieve a durable platelet response, alongside enhancements in other quality-of-life domains. sanofi.com

Similarly, in the LUMINA 2 Phase 2b study for warm autoimmune hemolytic anemia (wAIHA), patients treated with rilzabrutinib experienced clinically meaningful increases in their FACIT-Fatigue scale scores. ehaweb.org The median change from a baseline score of 34.0 was 4.3 at week 26 and 6.0 at week 50, indicating a significant reduction in fatigue. ehaweb.org People living with ITP often experience overlooked symptoms that can significantly impair their quality of life, such as unexplained fatigue, anxiety, or depression. sanofi.com

Efficacy in Refractory Patient Populations

Rilzabrutinib has shown promise in treating patients who have not responded to or have relapsed after other available therapies.

The Phase 1/2 LUNA 2 trial and its long-term extension study in ITP enrolled heavily pretreated patients. patsnap.comfirstwordpharma.com In this population, rilzabrutinib induced a durable platelet response in 40% of patients, with a median time to response of just 11.5 days. firstwordpharma.comresearchgate.net The subsequent Phase 3 LUNA 3 study also focused on a patient population with primary ITP that had been refractory to prior therapies, with participants having a median of four previous ITP treatments. sanofi.com This study met its primary endpoint, demonstrating a significantly higher proportion of patients achieving a durable platelet response compared to placebo. sanofi.com

For patients with persistent or chronic primary ITP who had a transient response to corticosteroids or intravenous immunoglobulin, the LUNA3 study showed a durable response in 23% of patients on rilzabrutinib versus 0% in the placebo group. ashpublications.org The median time to the first response was a relatively short 15 days. ashpublications.org Clinical trials for ITP have been designed to capture both rapid and sustained responses, with primary endpoints often including durable platelet counts (platelet count ≥50 × 10⁹/L for a specified duration). patsnap.com

Efficacy in Pemphigus Vulgaris and Pemphigus Foliaceus

The efficacy of rilzabrutinib in treating pemphigus, a group of rare, life-threatening autoimmune blistering diseases, has been evaluated in Phase 2 and Phase 3 clinical trials. sanofi.comresearchgate.net

Phase 2 (BELIEVE) Proof-of-Concept Study Results

The open-label, multicenter Phase 2 BELIEVE study provided proof-of-concept for rilzabrutinib in patients with pemphigus vulgaris (PV). researchgate.netdoi.orgnih.gov

In this study, 52% of patients (14 out of 27) achieved the primary endpoint of control of disease activity (CDA) within 4 weeks while on low-dose corticosteroids (CS). nih.gov Of these, three patients achieved CDA without any CS. nih.gov By week 24, 22% of patients (6 out of 27) achieved a complete response, with four of these patients reaching this milestone by week 12. researchgate.netnih.gov The study included both newly diagnosed and relapsing patients with moderate to severe disease. nih.gov

BELIEVE Study (Phase 2) Efficacy Outcomes

| Endpoint | Result | Citation |

|---|---|---|

| Control of Disease Activity (CDA) within 4 weeks | 52% of patients (14/27) | nih.gov |

| Complete Response by Week 24 | 22% of patients (6/27) | researchgate.netnih.gov |

Phase 3 (PEGASUS) Study Findings and Sensitivity Analyses

The Phase 3 PEGASUS trial, a randomized, double-blind, placebo-controlled study, evaluated rilzabrutinib in adults with moderate-to-severe pemphigus vulgaris or pemphigus foliaceus. sanofi.comdoi.org The study did not meet its primary endpoint, which was complete remission from week 29 to 37 with a minimal CS dose of ≤10 mg/day. sanofi.compharmatimes.com There was no significant difference in the proportion of patients achieving this endpoint between the rilzabrutinib and placebo groups (24% vs. 18% for PV patients, respectively). doi.orgmedscape.com

Secondary endpoints, including reduced CS use and time to first complete remission, showed numerical but not statistically significant improvements with rilzabrutinib compared to placebo. doi.org However, a prespecified sensitivity analysis suggested a potential benefit. When considering a lower CS dose of ≤5 mg/day, a higher percentage of patients on rilzabrutinib achieved complete remission compared to placebo (26% vs. 12%). medscape.com

PEGASUS Study (Phase 3) Primary Endpoint Results

| Patient Group | Rilzabrutinib | Placebo | P-value | Citation |

|---|---|---|---|---|

| Pemphigus Vulgaris (PV) | 24% (13/54) | 18% (10/55) | 0.45 | doi.org |

Corticosteroid Sparing Effects

A key goal in pemphigus treatment is to minimize long-term corticosteroid exposure. doi.org In the Phase 2 BELIEVE study, rilzabrutinib demonstrated a corticosteroid-sparing effect. Over the 12 weeks of treatment, the mean CS dose was reduced from 20.0 to 11.8 mg/day for newly diagnosed patients and from 10.3 to 7.8 mg/day for relapsing patients. nih.gov

Although the primary endpoint in the Phase 3 PEGASUS study was not met, the prespecified subanalysis showing a higher complete remission rate with a lower corticosteroid dose (≤5 mg/d) suggests a potential for rilzabrutinib to reduce the reliance on corticosteroids. medscape.com

Efficacy in Warm Autoimmune Hemolytic Anemia (wAIHA)

Rilzabrutinib is also being investigated for the treatment of warm autoimmune hemolytic anemia (wAIHA), a rare condition characterized by the destruction of red blood cells by autoantibodies. clinicaltrials.euhra.nhs.uk

The increased hemoglobin levels were associated with a reduction in markers of hemolysis. ehaweb.org At week 50, compared to baseline, median lactate (B86563) dehydrogenase (LDH) levels decreased by 44%, reticulocytes by 62%, and total bilirubin (B190676) by 66%. ehaweb.org These findings highlight the potential of rilzabrutinib to address the underlying autoimmune process in wAIHA. patsnap.comehaweb.org

LUMINA 2 Study (Phase 2b) wAIHA Efficacy Outcomes

| Endpoint | Result at Week 50 vs. Baseline | Citation |

|---|---|---|

| Durable Hemoglobin Response | Achieved in 80% of patients | ehaweb.org |

| Median LDH Decrease | 44% | ehaweb.org |

| Median Reticulocyte Decrease | 62% | ehaweb.org |

Hemoglobin Response and Hemolysis Marker Modulation

Crucially, the observed increases in hemoglobin levels were associated with a reduction in markers of hemolysis. ashpublications.org A durable response was achieved by 41% of patients (9 individuals). ashpublications.org The median time to the initial hemoglobin response for the 14 responders was 50 days. ashpublications.org These results suggest that rilzabrutinib may address the underlying mechanisms of wAIHA, including the premature destruction of red blood cells. ashpublications.org

Efficacy in IgG4-Related Disease (IgG4-RD)

Rilzabrutinib has also been evaluated for its potential in treating IgG4-Related Disease (IgG4-RD), a chronic, progressive, fibro-inflammatory condition. sanofi.commedpath.com

Data from an open-label, proof-of-concept, 52-week Phase 2a study (NCT04520451) showed that treatment with rilzabrutinib led to clinically meaningful improvements in patients with active IgG4-RD. sanofi.combiopharma-asia.com The results, presented at the European Alliance of Associations for Rheumatology (EULAR) 2025 Congress, demonstrated significant reductions in disease activity. sanofi.com

Clinically meaningful improvements were observed at week 52, as assessed by reductions of two or more points in the IgG4-RD Responder Index (RI). sanofi.combiopharma-asia.com Notably, these reductions in the disease activity index were evident as early as week 12 and were sustained through the 52-week period. sanofi.combiopharma-asia.com The study also showed that rilzabrutinib treatment allowed for glucocorticoid sparing. pharmacytimes.commedpath.com

A key finding from the Phase 2a study in IgG4-RD was the considerable reduction in disease flares, even as patients tapered off glucocorticoids. sanofi.comigg4-rdnews.com At the end of the 52-week treatment period, 70% of patients treated with rilzabrutinib remained flare-free without needing additional treatments like glucocorticoids or immunosuppressants. sanofi.combiopharma-asia.com This outcome is particularly significant as IgG4-RD is characterized by frequent relapses and periods of exacerbated symptoms. sanofi.com The data supports the potential for rilzabrutinib to manage the chronic inflammatory symptoms and reduce reliance on other therapies. sanofi.combiopharma-asia.com

Table 2: Efficacy Outcomes in Phase 2a IgG4-RD Study (NCT04520451) at Week 52

| Efficacy Endpoint | Result | Citation |

|---|---|---|

| Flare-Free Patients | 70% (without additional GCs or immunosuppressants) | sanofi.combiopharma-asia.com |

| Disease Activity Improvement | ≥2 point reduction in IgG4-RD Responder Index | sanofi.combiopharma-asia.com |

Phase 2a Study Results

Efficacy in Asthma

The clinical development of rilzabrutinib includes its investigation as a potential oral treatment for moderate-to-severe asthma. pharmacytimes.comsanofi.com

Results from a randomized, double-blind, placebo-controlled, 12-week Phase 2 proof-of-concept study (NCT05104892) were presented at the 2024 American Thoracic Society (ATS) International Conference. pharmacytimes.comsanofi.com The study evaluated rilzabrutinib in adult patients with moderate-to-severe asthma that was not well-controlled on inhaled corticosteroid (ICS) plus long-acting β2 adrenergic agonist (LABA) therapy. sanofi.comatsjournals.org

The study met its primary endpoint, showing that treatment with rilzabrutinib led to a numerical reduction in loss of asthma control (LOAC) events. pharmacytimes.comsanofi.com Specifically, a 36% relative risk reduction in LOAC was observed with a high dose and a 25% relative risk reduction with a low dose at week 12. pharmacytimes.comsanofi.com In the twice-daily cohort, the proportion of patients experiencing an LOAC event was 37.5% for rilzabrutinib compared to 50.0% for placebo. atsjournals.org

Furthermore, the study demonstrated nominally significant and clinically meaningful improvements in asthma symptoms, as measured by the 5-item Asthma Control Questionnaire (ACQ-5). sanofi.comatsjournals.org These improvements were observed as early as week 2 and were sustained through week 12, even as background ICS/LABA therapy was withdrawn for a portion of the study period. atsjournals.org

Table 3: Efficacy in Phase 2 Asthma Study (NCT05104892) at Week 12

| Efficacy Endpoint | High Dose Rilzabrutinib | Low Dose Rilzabrutinib | Placebo | Citation |

|---|---|---|---|---|

| Relative Risk Reduction in LOAC Events | 36% | 25% | N/A | pharmacytimes.comsanofi.com |

| Proportion of Patients with LOAC Event (BID Cohort) | N/A | 37.5% | 50.0% | atsjournals.org |

Reduction in Loss of Asthma Control Events and Symptom Improvement

In a phase 2 proof-of-concept study for moderate-to-severe asthma, rilzabrutinib demonstrated a numerical reduction in the loss of asthma control (LOAC) events. appliedclinicaltrialsonline.comglobenewswire.compharmacytimes.com At the 12-week mark, treatment with high and low doses of rilzabrutinib resulted in a 36% and 25% relative risk reduction in LOAC events, respectively. appliedclinicaltrialsonline.comglobenewswire.comsanofi.com The reduction in LOAC events was primarily driven by a decreased need for rescue medication. atsjournals.org

Patients treated with rilzabrutinib also showed clinically meaningful improvements in asthma symptoms, with some improvements observed as early as the first two weeks of treatment. globenewswire.comajmc.com Specifically, there was a notable improvement in the Asthma Control Questionnaire (ACQ-5) scores. globenewswire.comclinicaltrialsarena.com The study also found that rilzabrutinib was associated with a reduction in the use of short-acting beta-agonist (SABA) reliever puffs. atsjournals.org

Table 1: Phase 2 Asthma Study Results

| Metric | High Dose Rilzabrutinib | Low Dose Rilzabrutinib | Placebo |

|---|---|---|---|

| Relative Risk Reduction in LOAC Events at Week 12 | 36% appliedclinicaltrialsonline.comglobenewswire.comsanofi.com | 25% appliedclinicaltrialsonline.comglobenewswire.comsanofi.com | N/A |

| LS Mean Difference in ACQ-5 | -0.59 globenewswire.com | -0.54 globenewswire.com | N/A |

| Reduction in SABA Use (≥6 puffs) | 100% RRR | 50% RRR | N/A |

Efficacy in Atopic Dermatitis (AD)

A phase 2 proof-of-concept clinical trial was conducted to assess the efficacy of rilzabrutinib in adults with moderate-to-severe atopic dermatitis who had an inadequate response to topical corticosteroids. nih.govsanofimedical.com The study did not meet its primary endpoint, which was the percent change in the Eczema Area and Severity Index (EASI) score from baseline to week 16. nih.gov Key secondary endpoints, including the proportion of participants achieving an Investigator's Global Assessment (IGA) score of 0 or 1 and EASI-75, also did not show significant improvements with rilzabrutinib compared to placebo. nih.gov

Despite not meeting the primary and key secondary endpoints for skin lesions, the phase 2 study in atopic dermatitis did show consistent results favoring rilzabrutinib in modulating the itch response. nih.govoup.com A rapid improvement in the weekly average of the daily Peak Pruritus Numerical Rating Scale (PP-NRS) was observed with rilzabrutinib treatment. nih.gov Numerically more patients treated with rilzabrutinib achieved a reduction in the weekly average of daily PP-NRS of ≥4 from baseline at week 16 compared to placebo. sanofimedical.com These improvements in itch were seen as early as the first week of treatment with the 1200 mg/day dose and the second week with the 800 mg/day dose. sanofimedical.com

Table 2: Itch Response in Atopic Dermatitis Phase 2 Study

| Metric | Rilzabrutinib | Placebo |

|---|---|---|

| Proportion of patients with PP-NRS reduction ≥4 at Week 16 | Numerically greater sanofimedical.com | Lower than rilzabrutinib sanofimedical.com |

| Time to first improvement in PP-NRS | As early as Week 1 (1200 mg/day) and Week 2 (800 mg/day) sanofimedical.com | N/A |

Phase 2 Study Findings

Emerging Therapeutic Applications and Early-Phase Research

Rilzabrutinib has shown promising results in a Phase 2 study (RILECSU) for adults with moderate-to-severe chronic spontaneous urticaria (CSU) whose symptoms were not adequately controlled by H1 antihistamines. sanofi.combiopharmaboardroom.comdermatologytimes.com The study met its primary endpoint, demonstrating a significant reduction in the weekly Itch Severity Score (ISS7) at 12 weeks. sanofi.comdermatologytimes.com

Significant improvements were also seen in the weekly Urticaria Activity Score (UAS7) and weekly Hives Severity Score (HSS7). biopharmaboardroom.comnih.gov The onset of action was rapid, with significant changes in itch severity observed as early as the first week. dermatologytimes.comresearchgate.net These positive results have formed the basis for a planned Phase 3 program. sanofi.comdermatologytimes.com

Based on its mechanism of action and findings in other pruritic conditions, rilzabrutinib is also being investigated as a potential treatment for prurigo nodularis. drugdiscoverytrends.comsanofi.comsec.gov Sanofi has announced plans to initiate a Phase 3 trial for rilzabrutinib in this chronic skin disorder characterized by intensely itchy nodules. drugdiscoverytrends.comsanofi.comclinicaltrialsarena.com

Preclinical Explorations in Other Conditions (e.g., Sickle Cell Disease)

Recent preclinical investigations have highlighted the potential therapeutic utility of rilzabrutinib in sickle cell disease (SCD), a genetic blood disorder characterized by vaso-occlusive crises (VOCs), chronic hemolysis, and significant inflammation. hematology.orgashpublications.org The rationale for exploring a Bruton's tyrosine kinase (BTK) inhibitor in SCD stems from the critical role of BTK in the inflammatory pathways that contribute to the disease's pathogenesis. sanofi.compharmabiz.com

Preclinical data presented at the American Society of Hematology (ASH) 2024 Annual Meeting demonstrated that rilzabrutinib effectively reduced vaso-occlusion and inflammation in a transgenic mouse model of sickle cell disease. sanofi.compharmabiz.comglobenewswire.com These findings suggest that by modulating immune system responses, rilzabrutinib could address the underlying inflammatory component of SCD, which is a major driver of painful VOCs and other complications. sanofi.compatsnap.com

In a study using Townes SCD mice, treatment with rilzabrutinib led to a significant decrease in microvascular stasis following challenges designed to induce vaso-occlusion. ashpublications.org The therapeutic effect was associated with a reduction in markers of inflammation and adhesion. ashpublications.org Specifically, rilzabrutinib treatment resulted in the downregulation of genes related to inflammation, adhesion molecules like P-selectin and E-selectin, the complement system, NETosis, and thrombosis. ashpublications.org

The promising preclinical data in SCD models have paved the way for further investigation. In recognition of its potential, the U.S. Food and Drug Administration (FDA) granted orphan drug designation to rilzabrutinib for the treatment of sickle cell disease in June 2025. sanofi.compharmabiz.com This designation is intended to facilitate the development of therapies for rare diseases. sanofi.com

Beyond SCD, the mechanism of action of rilzabrutinib, which involves the inhibition of activation and inflammatory activities of a wide range of immune cells including B cells, macrophages, basophils, mast cells, and neutrophils, suggests its potential applicability in other immune-mediated conditions. mdpi.comnih.gov Preclinical studies have shown its efficacy in a rat model of collagen-induced arthritis, where it improved joint pathology, and in a mouse model of antibody-induced nephritis, where it provided kidney protection. nih.govnih.gov

Table 1: Summary of Key Preclinical Findings for Rilzabrutinib in Sickle Cell Disease Mouse Models

| Model/Assay | Key Findings | Associated Mechanisms |

| Townes SCD Mice (Hypoxia/Reoxygenation & Hemoglobin challenge) | - Significantly decreased microvascular stasis. ashpublications.org- Reduced spleen weight and total white blood cell count. ashpublications.org | - Downregulation of genes for inflammation, adhesion, complement, NETosis, and thrombosis. ashpublications.org- Decreased activation of NF-κB in the liver. ashpublications.org- Reduced mobilization of P-selectin and von Willebrand factor in the lungs. ashpublications.org |

| Liver Transcriptomic Analysis (Townes SCD Mice) | - Downregulation of inflammasome-related genes. ashpublications.org | - Reduced expression of BTK, caspase-1, NLRP3, IL-1b, and IL-18. ashpublications.org |

| General Preclinical Assessment | - Reduced vaso-occlusion and inflammation. sanofi.compharmabiz.comglobenewswire.com | - Amelioration of inflammation through multiple mechanisms of action. ashpublications.org |

Pharmacodynamic Considerations and Clinical Relevance

Relationship Between BTK Occupancy and Clinical Efficacy

The clinical effectiveness of rilzabrutinib is closely linked to its ability to engage and inhibit BTK. Rilzabrutinib demonstrates a rapid on-rate and a slow off-rate, achieving over 80% BTK occupancy within the first hour, which is maintained for over 24 hours. ashpublications.orgnih.gov This sustained target engagement occurs despite a short plasma half-life of approximately 3-4 hours, indicating a prolonged pharmacodynamic effect. researchgate.netnih.gov

In vitro studies have shown that rilzabrutinib maintains high levels of BTK occupancy even after the compound is removed, with 72% occupancy at 18 hours in a B-cell line and 79% in peripheral blood mononuclear cells (PBMCs). nih.gov This durable binding is a key feature that contributes to its clinical activity. researchgate.net In healthy volunteers, oral administration of rilzabrutinib resulted in greater than 90% BTK occupancy within 4 hours. oup.com The potency of rilzabrutinib in inhibiting B-cell activation has been shown to correlate well with its BTK target occupancy. nih.gov This sustained and high level of BTK occupancy is believed to be a primary driver of its therapeutic effects in various immune-mediated conditions. ashpublications.orgnih.gov

Impact on Inflammatory Mediators and Immunological Pathways

Rilzabrutinib exerts its therapeutic effects by modulating multiple immunological pathways. researchgate.netresearchgate.net As a BTK inhibitor, it plays a crucial role in the signaling of B-cell receptors (BCR) and Fc receptors (FcR), which are central to the pathogenesis of many autoimmune diseases. patsnap.comdelveinsight.com

Key immunological impacts of rilzabrutinib include:

Inhibition of B-cell Activation: By blocking BTK, rilzabrutinib inhibits the activation, proliferation, and differentiation of B-cells, which in turn reduces the production of pathogenic autoantibodies. ashpublications.orgnih.govresearchgate.net Unlike some other therapies, it achieves this without causing B-cell depletion. frontiersin.org

Inhibition of Fc Receptor Signaling: Rilzabrutinib interferes with FcγR-mediated signaling in macrophages, which inhibits the phagocytosis of antibody-coated cells, such as platelets in immune thrombocytopenia (ITP). researchgate.netnih.govresearchgate.net It also inhibits IgE-mediated, FcεR-dependent immune mechanisms in basophils and mast cells, which are involved in allergic and inflammatory responses. researchgate.netnih.govresearchgate.net This dual action on both adaptive and innate immune cells is a distinguishing feature of rilzabrutinib. frontiersin.org

Reduction of Inflammatory Mediators: The compound has been shown to inhibit the inflammatory functions of various immune cells, including macrophages, basophils, mast cells, and neutrophils, without causing cell death. researchgate.netresearchgate.net This leads to a reduction in the release of pro-inflammatory mediators. allergylosangeles.com Preclinical studies have demonstrated its ability to produce rapid and significant anti-inflammatory effects. delveinsight.com

Immunological Biomarkers of Response and Disease Activity

Clinical studies are beginning to identify immunological biomarkers that may predict response to rilzabrutinib and correlate with disease activity.

In a phase 2 study of patients with warm autoimmune hemolytic anemia (wAIHA), treatment with rilzabrutinib led to a decrease in several inflammatory biomarkers. ehaweb.org Notably, there were decreases from baseline in ELANE and MPO, indicating reduced neutrophil activation, and a decrease in circulating ICAM1, suggesting a reduction in adhesion and inflammation. ehaweb.org A decrease in IL-18 was also observed, indicating reduced inflammasome activity. ehaweb.org Furthermore, a decrease in complement factor C4a was seen, suggesting reduced complement activation, and this decrease correlated with durable hemoglobin responses. ehaweb.org

Further research is ongoing to better characterize the immunological changes induced by rilzabrutinib and to identify more specific biomarkers of response across different diseases.

Table 1: Impact of Rilzabrutinib on Inflammatory and Complement Biomarkers in wAIHA

| Biomarker Category | Biomarker | Change with Rilzabrutinib | Implication |

| Neutrophil Activation | ELANE, MPO | Decrease | Reduced neutrophil activity |

| Adhesion & Inflammation | ICAM1 | Decrease | Reduction in cellular adhesion and inflammation |

| Inflammasome Activity | IL-18 | Decrease | Reduced inflammasome activation |

| Complement Activation | C4a | Decrease | Reduced complement pathway activation |

Table 2: Clinical Factors Associated with Response to Rilzabrutinib in ITP (LUNA3 Study)

| Clinical Factor | Patient Subgroup | Response Rate |

| Baseline Platelet Count | ≥15x10⁹/L | Higher |

| <15x10⁹/L | Lower | |

| Prior TPO-RA Use | No | Higher |

| Yes | Lower | |

| Prior Rituximab Use | No | Higher |

| Yes | Lower |

Safety Profile and Mechanistic Underpinnings of Tolerability

Overall Clinical Tolerability Across Indications

Rilzabrutinib has been generally well-tolerated in clinical studies for conditions including immune thrombocytopenia (ITP), pemphigus vulgaris, and IgG4-related disease. sanofi.comnih.govigg4-rdnews.com

In the pivotal Phase 3 LUNA 3 study for ITP, the safety profile of rilzabrutinib was consistent with previous studies. sanofi.comashpublications.org Adverse events (AEs) were mostly mild to moderate (grade 1 or 2). sanofi.comnih.gov The most frequently reported treatment-related AEs included diarrhea, nausea, headache, and abdominal pain. sanofi.commedscape.com Similarly, in a long-term extension study for ITP, treatment-related adverse events were transient and of grade 1 or 2, with no new safety signals emerging over time. nih.govnih.gov

For pemphigus vulgaris, the Phase 3 PEGASUS study showed that rilzabrutinib was well-tolerated, with a similar incidence of adverse events in the rilzabrutinib and placebo groups. nih.govdoi.org In the earlier Phase 2 BELIEVE study, treatment-related adverse events were also predominantly mild (grade 1 or 2). nih.govresearchgate.net

In a Phase 2a trial for IgG4-related disease, rilzabrutinib demonstrated a favorable safety profile, consistent with findings from other studies. igg4-rdnews.comsanofi.com The most common treatment-emergent adverse events reported in more than 10% of patients were diarrhea, COVID-19, dizziness, dry mouth, and nausea. sanofi.com

Across these indications, rilzabrutinib has been associated with a low rate of serious adverse events. nih.govnih.gov

Table 1: Common Treatment-Related Adverse Events with Rilzabrutinib Across Indications

| Adverse Event | Immune Thrombocytopenia (ITP) | Pemphigus Vulgaris | IgG4-Related Disease |

|---|---|---|---|

| Diarrhea | Yes | - | Yes |

| Nausea | Yes | - | Yes |

| Headache | Yes | - | - |

| Abdominal Pain | Yes | - | - |

| Dizziness | - | - | Yes |

| Dry Mouth | - | - | Yes |

| COVID-19 | - | - | Yes |

Future Directions in Rilzabrutinib Research

Long-Term Efficacy and Safety Research and Extension Studies

A critical component of rilzabrutinib's development involves long-term extension (LTE) studies to evaluate its sustained efficacy and safety over extended periods. In immune thrombocytopenia (ITP), a phase 1/2 study's LTE showed that rilzabrutinib maintained durable platelet responses. nih.govnih.gov Responding patients who entered the LTE continued on rilzabrutinib 400 mg twice daily and were assessed for clinical activity, durability of response, and safety. nih.gov

At a median treatment duration of 478 days, a majority of patients (69%) continued to receive the drug. nih.gov Notably, 93% of patients maintained a platelet count of ≥50 × 10⁹/L for more than half of their monthly visits, with the median percentage of LTE weeks with platelet counts ≥30 × 10⁹/L and ≥50 × 10⁹/L being 100% and 88%, respectively. nih.govnih.gov These findings suggest that with continued treatment, platelet responses are stable over time with no new safety signals emerging. nih.govnih.gov

Similarly, the phase 3 LUNA 3 study in adults and adolescents with persistent or chronic ITP includes an open-label extension where all participants can receive rilzabrutinib, allowing for the collection of further long-term data. clinicaltrials.euclinicaltrials.govsanofistudies.com The primary goal of these extensions is to confirm if stable platelet counts can be maintained without needing rescue treatments over a longer duration. clinicaltrials.eu For adult participants, the maximum duration of the LTE period will be 12 months from the date of the last adult participant's entry. clinicaltrials.govsanofistudies.com Researchers will continue to follow responding patients for at least one year to assess the durability of platelet response and the long-term safety profile. ascopost.com

In IgG4-related disease (IgG4-RD), a phase 2a study evaluated rilzabrutinib treatment for 52 weeks, demonstrating a reduction in disease flares and other disease markers. sanofi.comsanofi.combiopharma-asia.com The safety profile remained consistent with previous studies. sanofi.comsanofi.com These long-term studies are crucial for establishing rilzabrutinib as a viable long-term treatment option for chronic immune-mediated conditions.

Comparative Effectiveness Studies with Existing Therapies

Future research will focus on comparing the effectiveness of rilzabrutinib with existing treatments for various immune-mediated diseases. In ITP, rilzabrutinib's potential positioning will be assessed against current therapies such as thrombopoietin receptor agonists (TPO-RAs), rituximab, and fostamatinib. nih.govfirstwordpharma.com The pivotal LUNA 3 trial, a randomized, placebo-controlled study, provides initial comparative data. ashpublications.orgsanofi.com However, more direct head-to-head studies will be necessary to fully understand its relative benefits and drawbacks.

Key questions for these comparative studies will include not only efficacy in raising platelet counts but also differences in safety profiles, impact on quality of life, and the ability to induce durable, treatment-free remission. ashpublications.orgfirstwordpharma.com For instance, rilzabrutinib is a reversible BTK inhibitor, which, unlike the irreversible inhibitor ibrutinib (B1684441), does not interfere with platelet aggregation, potentially offering a better safety profile regarding off-target effects. ashpublications.orgashpublications.org

In atopic dermatitis, a phase 2 trial compared rilzabrutinib to a placebo in patients with an inadequate response to topical corticosteroids. nih.gov While the primary endpoint was not met, the study provided valuable data on its safety and potential efficacy in itch reduction, which can be used to design future comparative trials against other oral or biologic agents. nih.gov For IgG4-RD, an ongoing phase 2a study compares rilzabrutinib plus glucocorticoids to glucocorticoids alone, aiming to evaluate its ability to induce glucocorticoid-free remission. sanofistudies.combmj.com

Combination Therapy Rationales and Studies

Investigating rilzabrutinib in combination with other therapies is a logical step to enhance efficacy, overcome resistance, or reduce the required doses of other potent drugs like corticosteroids. The rationale for combination therapy is to target multiple disease pathways simultaneously. sanofi.com

In the LUNA 3 study for ITP, about 60% of patients in the rilzabrutinib arm were also receiving concomitant ITP therapies, such as corticosteroids or TPO-RAs. ashpublications.orgashpublications.org While subgroup analysis did not show a significant difference in durable response rates between those with and without concomitant therapy, the possibility of a synergistic effect cannot be ruled out. ashpublications.orgashpublications.org An important aspect of the long-term extension studies is to assess whether patients on combination therapy can successfully taper and discontinue their other ITP medications while maintaining a stable platelet response on rilzabrutinib monotherapy. nih.govnih.gov

For IgG4-RD, a phase 2a study is explicitly designed to evaluate rilzabrutinib in combination with a tapering dose of glucocorticoids, with the goal of achieving glucocorticoid-sparing effects. sanofi.com This approach aims to reduce the significant side effects associated with long-term steroid use. sanofi.com

Future studies will likely explore rational combinations with other immunomodulatory agents based on the evolving understanding of the pathophysiology of different diseases. patsnap.com

Expansion into Additional Immune-Mediated Diseases and Orphan Diseases

A significant part of future rilzabrutinib research is its expansion into other immune-mediated and orphan diseases where BTK is implicated in the disease process. drug-dev.com Rilzabrutinib is currently being investigated in a wide array of conditions, reflecting its potential for broad immunomodulatory effects. clinicaltrials.eueuronext.com

Ongoing or planned studies include:

Warm Autoimmune Hemolytic Anemia (wAIHA): Rilzabrutinib has received orphan drug designation for wAIHA in the US. sanofi.compharmacytimes.comdocwirenews.com A phase 2b study has shown clinically meaningful outcomes in response rates and disease markers. sanofi.comashpublications.org

Asthma: A phase 2 study in patients with moderate-to-severe asthma showed that rilzabrutinib led to a numerical reduction in loss of asthma control events and improved symptoms, supporting its advancement to a phase 3 program. sanofi.com

Chronic Spontaneous Urticaria (CSU): Positive results from a phase 2 study have been reported, and late-stage studies are planned. patsnap.comfirstwordpharma.com

Atopic Dermatitis: Despite a phase 2 trial not meeting its primary endpoint, consistent improvements in itch response were observed, suggesting a potential role that may be explored further. nih.govsanofistudies.com

Prurigo Nodularis: Late-stage studies are being planned for this chronic skin condition. firstwordpharma.com

Sickle Cell Disease: Rilzabrutinib has received orphan drug designation in the US for this condition, with preclinical data suggesting it may reduce vaso-occlusion and inflammation. drug-dev.com

The expansion into these diseases is based on the rationale that BTK plays a crucial role in the activation of multiple immune cells, including B cells, mast cells, and macrophages, which are central to the pathophysiology of these conditions. bmj.comnih.gov

Real-World Evidence Generation and Post-Marketing Surveillance

Once rilzabrutinib receives regulatory approval for any indication, the focus will shift to gathering real-world evidence (RWE) and conducting post-marketing surveillance. This phase is essential for understanding the drug's effectiveness and safety in a broader, more diverse patient population than is typically included in clinical trials.

RWE studies, often through large-scale prospective registries, will provide insights into:

Long-term effectiveness and durability of response in real-world clinical practice. ashpublications.org

The incidence of rare adverse events not detected in the relatively smaller populations of clinical trials. patsnap.com

Patterns of use, including adherence and its impact on outcomes. patsnap.com

Cost-effectiveness compared to other available therapies. ashpublications.orgpatsnap.com

This information will be crucial for refining treatment guidelines, informing healthcare policy, and ultimately determining the long-term place of rilzabrutinib in the therapeutic landscape for various immune-mediated diseases. ashpublications.org

Q & A

Q. What is the mechanism of action of rilzabrutinib in autoimmune diseases, and how does it inform preclinical study design?

Rilzabrutinib is an oral, reversible Bruton’s tyrosine kinase (BTK) inhibitor that blocks B-cell receptor signaling, reducing autoantibody production and inflammatory responses . Preclinical studies should focus on in vitro BTK inhibition assays (e.g., phosphorylation assays) and in vivo models (e.g., murine pemphigus or immune thrombocytopenia [ITP]) to validate target engagement and dose-response relationships. Experimental designs must include control groups treated with placebo or standard therapies (e.g., corticosteroids) for comparative efficacy analysis .

Q. How are phase 3 clinical trials for rilzabrutinib structured to assess efficacy in chronic immune-mediated diseases?

The LUNA 3 trial (NCT04682353) for ITP used a randomized, double-blind, placebo-controlled design with 24-week treatment periods followed by open-label extensions. Key endpoints included durable platelet response (platelet count ≥50,000/µL for ≥8 weeks) and bleeding events. Researchers should replicate this framework with adaptive designs (e.g., interim analyses) to optimize sample sizes and minimize patient risk .

Q. What safety data support rilzabrutinib’s long-term use in autoimmune disorders?

Safety assessments from >1,000 patients across multiple indications (e.g., asthma, pemphigus) show adverse event rates comparable to placebo, with no dose-limiting toxicities. Methodologically, trials should include longitudinal monitoring of liver enzymes, hematologic parameters, and infections, using Common Terminology Criteria for Adverse Events (CTCAE) grading .

Q. How should researchers address variability in rilzabrutinib’s pharmacokinetics across patient subgroups?

Population pharmacokinetic (PopPK) modeling is recommended to account for covariates like age, renal/hepatic function, and drug-drug interactions. Stratified sampling in clinical trials ensures robust data for subgroup analyses, while non-compartmental methods (e.g., AUC, Cmax) quantify exposure-response relationships .

Q. What biomarkers are validated for assessing rilzabrutinib’s target engagement in clinical studies?

BTK occupancy assays (via flow cytometry) and serum autoantibody titers (e.g., anti-desmoglein in pemphigus) are primary biomarkers. Secondary biomarkers include cytokine profiles (IL-6, TNF-α) and lymphocyte subset analyses (CD19+ B cells). Standardize assays across sites using centralized laboratories to reduce variability .

Advanced Research Questions

Q. How can conflicting efficacy data from rilzabrutinib trials in different autoimmune diseases be reconciled?

Contradictions may arise from disease-specific pathophysiology (e.g., ITP vs. pemphigus) or trial design heterogeneity. Researchers should perform meta-analyses using fixed/random-effects models to pool data, adjusting for covariates like baseline severity and concomitant therapies. Sensitivity analyses can identify outliers or confounding variables .

Q. What strategies optimize rilzabrutinib dosing in combination therapies?

Factorial designs or response-surface methodology (RSM) can identify synergistic interactions with corticosteroids or rituximab. Pharmacodynamic markers (e.g., BTK occupancy) should guide dose titration, while Bayesian adaptive designs allow real-time dose adjustments based on interim efficacy/safety data .

Q. How do real-world evidence (RWE) studies complement rilzabrutinib’s randomized controlled trial (RCT) data?

RWE studies using registries (e.g., EHRs, claims databases) should employ propensity score matching to balance baseline characteristics between rilzabrutinib and comparator cohorts. Validate endpoints (e.g., bleeding events) via manual chart reviews to ensure accuracy .

Q. What statistical methods address missing data in long-term rilzabrutinib safety studies?

Q. How can multi-omics approaches elucidate rilzabrutinib’s off-target effects in autoimmune populations?

Integrate transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic data via pathway enrichment tools (e.g., Gene Ontology, KEGG). Network pharmacology models predict off-target interactions, validated by in silico docking studies and kinase selectivity assays .

Methodological Guidelines

- Experimental Design : Use CONSORT or SPIRIT checklists for RCTs .

- Data Analysis : Pre-specify endpoints, statistical models, and alpha-spending functions to control Type I error .

- Ethics : Obtain IRB approval and document informed consent processes for all human studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.